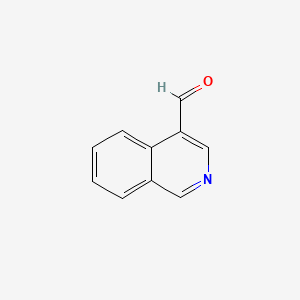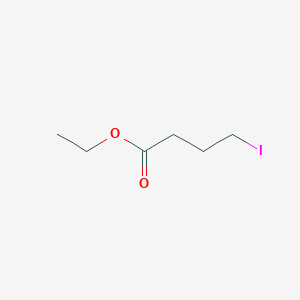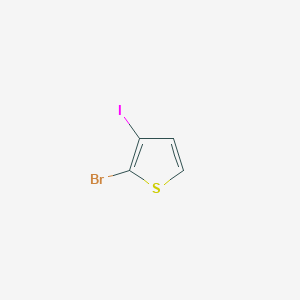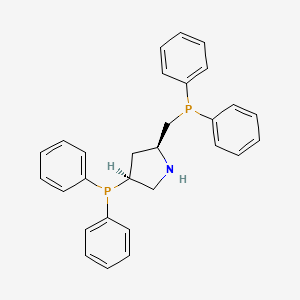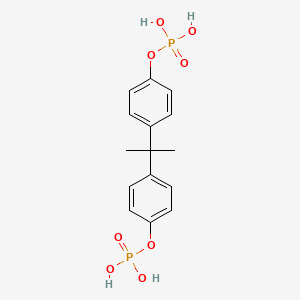
ビスフェノールA ジホスフェート
概要
説明
Bisphenol A diphosphate (BADP) is a synthetic compound used in many applications, including pharmaceuticals, medical devices, and biotechnology. It is a dimer of bisphenol A (BPA), an organic compound used in the production of plastics and other products. BPA has been linked to a variety of adverse health effects, and its use in consumer products is being increasingly regulated. BADP has been studied as an alternative to BPA, and it has been found to be less toxic and to have fewer endocrine-disrupting properties.
科学的研究の応用
プラスチックにおける難燃性
ビスフェノールA ジホスフェート (BPADP) は、主にプラスチックのハロゲンフリー難燃剤として使用されます。 特に、テレビ、コンピュータ、家電製品などの電気製品の筐体に一般的に使用される PPO/HIPS や PC/ABS などのエンジニアリングプラスチックのポリマーブレンドで効果を発揮します .
脂肪生成の調節
研究によると、BPADP は PPAR に作用することで脂肪生成を誘導し、脂肪組織や肝臓での脂質蓄積を促進し、サイトカインレベルを乱す可能性があります。 この応用は、肥満や代謝性疾患の理解に重要です .
高温エポキシ樹脂
ビスフェノールA エポキシ樹脂などの BPADP 関連化合物は、高温での用途に適していることで知られています。 さまざまな基材への優れた接着性、圧縮強度、曲げ強度、電気絶縁性、高い引張強度を備えています .
汚染物質の吸着
研究により、BPADP 誘導体は、水溶液からビスフェノールA などの汚染物質を除去する効果的な吸着剤になることが示されています。 この応用は、水浄化と環境修復の取り組みにおいて重要です .
分解経路の研究
ビスフェノール化合物は工業プロセスにおいて重要な役割を果たすため、その分解経路とメカニズムに関する研究が必要です。 これらの側面を理解することは、環境保護と分解方法の開発に不可欠です .
内分泌かく乱作用と修復技術
BPADP は、ビスフェノールA (BPA) のアナログとして、内分泌かく乱物質としての可能性に関する懸念があります。 BPA の体系的な評価と修復技術に関する研究は、BPADP にも適用でき、生物への健康被害を軽減する可能性があります .
作用機序
Target of Action
Bisphenol A (BPA) is known to bind to membrane estrogen receptors (mERs), nuclear ERs, and receptor GPR30 . It is a potential substrate for rat mrp2 and human MRP2, BCRP, and MRP3 .
Mode of Action
BPA alters the genomic and non-genomic signaling pathways differently in different cell types, leading to changes in normal biological functions . It can act as agonists or antagonists of hormone receptors, thereby affecting a number of physiological processes .
Biochemical Pathways
BPA affects various biochemical pathways. It can negatively impact human reproduction, affecting the development of gonads and gametogenesis, fertilization, and the subsequent development of embryos . It also impacts men’s fertility through various mechanisms .
Pharmacokinetics
The pharmacokinetics of BPA involves gastrointestinal tract metabolism, which is an important consideration to predict unconjugated BPA serum kinetic profiles in adult and immature rats and monkeys . Biliary excretion and enterohepatic recirculation of BPA conjugates (BPA-c) account for the slowed systemic clearance of BPA-c in rats . For monkeys, renal reabsorption is proposed as a mechanism influencing systemic clearance of BPA-c .
Result of Action
The result of BPA’s action can lead to various health conditions. Due to its hormone-like properties, BPA may affect both body weight and tumorigenesis . It may also affect metabolism and cancer progression, by interacting with GPR30 , and may impair male reproductive function, by binding to androgen receptors .
Action Environment
Environmental factors play a significant role in the action, efficacy, and stability of BPA. BPA is a high production volume (HPV) chemical widely used in manufacturing polycarbonate plastics and epoxy resins used in many industries . Releases of BPA to the environment exceed one million pounds per year . The exposure to BPA can occur by ingestion, inhalation, and skin absorption .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[4-[2-(4-phosphonooxyphenyl)propan-2-yl]phenyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O8P2/c1-15(2,11-3-7-13(8-4-11)22-24(16,17)18)12-5-9-14(10-6-12)23-25(19,20)21/h3-10H,1-2H3,(H2,16,17,18)(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUIXFSZFKWUCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals | |
| Record name | Phosphoric trichloride, reaction products with bisphenol A and phenol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
181028-79-5 | |
| Record name | Phosphoric trichloride, reaction products with bisphenol A and phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181028795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric trichloride, reaction products with bisphenol A and phenol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action for Bisphenol A diphosphate as a flame retardant?
A1: Bisphenol A diphosphate acts as a flame retardant primarily through a condensed phase mechanism. [, , ] During thermal decomposition, BDP promotes the formation of a stable char layer on the surface of the material. [, ] This char layer acts as a barrier, insulating the underlying material from heat and oxygen, effectively hindering further combustion. [, ]
Q2: How does Bisphenol A diphosphate compare to other flame retardants in terms of performance?
A2: Studies show that BDP exhibits synergistic effects when combined with other flame retardants, such as ammonium polyphosphate (APP) in epoxy resins [] and SiO2 in PC/ABS blends. [] This synergistic behavior leads to enhanced flame retardancy compared to using BDP alone. [, ] For instance, the combination of BDP and APP significantly increases the activation energy required for thermal decomposition, leading to improved thermal stability and heat resistance. []
Q3: Are there any concerns regarding the environmental impact of using Bisphenol A diphosphate?
A3: While the provided research focuses on the flame-retardant properties and performance of BDP, it lacks information regarding its environmental impact and degradation pathways. Further research is needed to assess its potential ecotoxicological effects and develop strategies for responsible waste management and recycling.
Q4: What analytical techniques are commonly used to characterize and quantify Bisphenol A diphosphate?
A4: Thermogravimetric analysis (TGA) is a key technique used to study the thermal decomposition behavior and flame-retardant mechanism of BDP. [, ] TGA data allows for the determination of kinetic parameters like activation energy, providing insights into the thermal stability of BDP-containing materials. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(3-Aminopyridin-2-yl)amino]phenol](/img/structure/B1337448.png)
![(S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine](/img/structure/B1337449.png)




